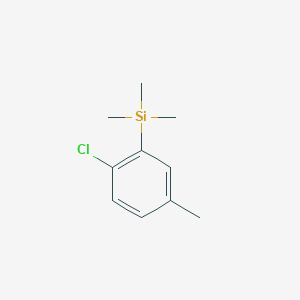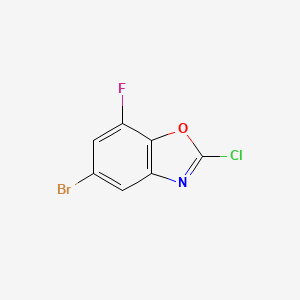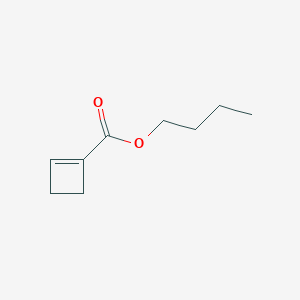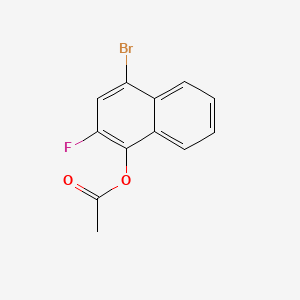
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a 3,5-dibromophenyl group attached to a hydroxypropanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-dibromophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(3,5-Dibromophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate (if methoxide is used).
Aplicaciones Científicas De Investigación
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The compound’s bromine atoms and hydroxy group play a crucial role in its reactivity and interaction with enzymes and receptors. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate: Similar structure but with chlorine atoms instead of bromine.
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure but with methoxy groups instead of bromine.
Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate: Similar structure but with fluorine atoms instead of bromine.
The uniqueness of this compound lies in its bromine atoms, which impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H12Br2O3 |
|---|---|
Peso molecular |
352.02 g/mol |
Nombre IUPAC |
ethyl 3-(3,5-dibromophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12Br2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 |
Clave InChI |
DDOYXXIJMPDOIB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=CC(=C1)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)

![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)


![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)


![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)




